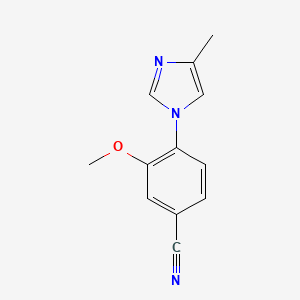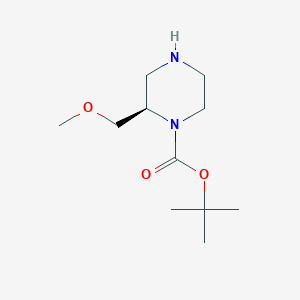![molecular formula C12H12N2O3S B1393282 4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid CAS No. 1283109-22-7](/img/structure/B1393282.png)
4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid
Overview
Description
“4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid” is a chemical compound . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid” such as melting point, boiling point, density, molecular formula, and molecular weight are provided by some chemical databases .Scientific Research Applications
Synthesis and Reactivity : This compound is significant in synthetic chemistry, especially in the formation of pyridazinones and related derivatives. The solvent used in the synthesis can significantly influence the type of compound produced. For instance, Sayed et al. (1993) demonstrated that using different solvents in the reaction of 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids with hydrazine hydrate can yield different products, including 4-(5-oxo-2-pyrazolin-4-yl)-3(2H)-pyridazinones and 6-aryl-3(2H)-pyridazinones (Sayed, Radwan, Hamed, & Boraie, 1993).
Biological Activity : Compounds derived from 4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid have been studied for their biological activities, particularly their antimicrobial and anticancer properties. For example, research by El-Gaby et al. (2003) and Saad and Moustafa (2011) explored the synthesis of derivatives with potential antibacterial and anticancer activities (El-Gaby, El-Dean, Gaber, Eyada, & Al-Kamali, 2003); (Saad & Moustafa, 2011).
Esterification and Amidation : This compound and its derivatives are also utilized in the esterification and amidation of carboxylic acids. Research by Won et al. (2007) and Kang et al. (2008) demonstrated the effectiveness of related compounds in esterification and amidation processes (Won, Kim, Kim, Yim, Kim, Kang, Chung, Lee, & Yoon, 2007); (Kang, Yim, Won, Kim, Kim, Kim, Lee, & Yoon, 2008).
Lactonization : Kim et al. (2009) showed that derivatives of this compound could be used as efficient coupling agents in the lactonization of ω-hydroxycarboxylic acids, which is important in the synthesis of various natural products (Kim, Kim, Won, Kang, Park, Jung, Lee, & Yoon, 2009).
Novel Heterocyclic Compounds : The compound and its derivatives are instrumental in creating novel heterocyclic compounds, which have a wide range of applications in medicinal chemistry and drug discovery. Ibrahim and Behbehani (2014) synthesized a novel class of pyridazin-3-one derivatives with potential biological activity (Ibrahim & Behbehani, 2014).
Optical Gating and Nanofluidics : Ali et al. (2012) utilized a derivative of this compound in optical gating and the development of synthetic ion channels, demonstrating its potential in nanofluidic devices (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).
properties
IUPAC Name |
4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-11-6-5-9(10-3-2-8-18-10)13-14(11)7-1-4-12(16)17/h2-3,5-6,8H,1,4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZAAVRIQJXQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole](/img/structure/B1393199.png)

![5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione](/img/structure/B1393202.png)
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1393203.png)
![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)


![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)


![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)
![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)
